molecular formula C9H9N3O B1612272 [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol CAS No. 868755-55-9

[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol

Cat. No. B1612272
M. Wt: 175.19 g/mol
InChI Key: KUSZGGXHHOYFHS-UHFFFAOYSA-N
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Description

“[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C9H9N3O . It is a type of triazole, which is a class of heterocyclic compounds that contain three nitrogen atoms in their ring structure . Triazoles are known for their wide range of biological activities, including antiviral and anti-infective properties .


Synthesis Analysis

The synthesis of triazole derivatives, including “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol”, often involves the reaction of an aromatic compound with a triazole ring . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” includes a phenyl group attached to a triazole ring via a methanol group . The 1H-NMR spectrum of similar compounds shows two singlet peaks at around 8.12–8.33 and 7.77–7.91 ppm, which are assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

Triazole compounds, including “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol”, can undergo various chemical reactions due to the presence of the triazole ring. These reactions can lead to the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” can be inferred from its molecular structure. For instance, its molecular weight is 175.19 g/mol . The IR absorption spectra of similar compounds show the presence of two signals for C=O groups at around 1650–1712 cm−1 .

Scientific Research Applications

Methanol in Industrial and Environmental Contexts Methanol is a component in various applications, including as a solvent, in automotive fuels, and in other industrial uses. Its utility spans from being a fundamental element in chemical feedstocks to its potential as an alternative automotive fuel. The increasing exposure to methanol vapors, especially in occupational settings such as gas stations, underscores the importance of understanding its effects and managing its use safely. The study on the uptake and disposition of inhaled methanol vapor highlights the kinetic data of methanol in humans, which is crucial for exposure monitoring and risk assessment in both industrial and environmental contexts (Ernstgård, Shibata, & Johanson, 2005).

Health Implications and Safety Measures Methanol poisoning, although rare, poses significant health risks, including metabolic acidosis, visual impairment, and potentially fatal outcomes. The use of fomepizole, a potent inhibitor of alcohol dehydrogenase, has been documented as an effective treatment for methanol poisoning. This highlights the critical aspect of scientific research in developing and evaluating treatment strategies for toxic exposures. The study on fomepizole in the treatment of methanol poisoning demonstrates its efficacy and safety, providing a valuable therapeutic strategy in clinical settings (Brent et al., 2001).

Safety And Hazards

As with any chemical compound, the safety and hazards of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” would depend on factors such as its concentration, the route of exposure, and individual susceptibility. Triazoles are generally considered to have high specificity and efficacy, but resistance can be an issue .

Future Directions

The future research directions for “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, they could be investigated for their potential as antiviral and anti-infective drugs .

properties

IUPAC Name

[3-(1,2,4-triazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-5-8-2-1-3-9(4-8)12-7-10-6-11-12/h1-4,6-7,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSZGGXHHOYFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607932
Record name [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol

CAS RN

868755-55-9
Record name [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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